
Phénylacétate de sodium
Vue d'ensemble
Description
Le phénylacétate de sodium est un composé organique qui contient un groupe fonctionnel phényle et un groupe fonctionnel acide carboxylique. Il s'agit du sel de sodium de l'acide phénylacétique et se présente sous la forme d'un solide blanc ayant une odeur désagréable. Ce composé est utilisé dans diverses applications scientifiques et industrielles, notamment comme agent pharmaceutique pour le traitement des troubles du cycle de l'urée .
Applications De Recherche Scientifique
Sodium phenylacetate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogen, a waste product of protein metabolism, into urea . This compound is particularly effective in individuals with deficiencies in enzymes of the urea cycle .
Mode of Action
Sodium phenylacetate works by providing an alternate pathway for the removal of ammonia, a toxic byproduct of metabolism . It conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine, which is then excreted in the urine . This process effectively removes two moles of nitrogen per mole of sodium phenylacetate .
Biochemical Pathways
The biochemical pathway involved in the action of sodium phenylacetate is the phenylacetic acid pathway . This pathway is responsible for the catabolism of phenylalanine and phenylacetate in bacteria . In this pathway, phenylacetate is activated by CoA-thioester formation, followed by ring reduction and side chain shortening .
Pharmacokinetics
Sodium phenylacetate is metabolized in the liver and kidneys . It is converted into phenylacetylglutamine, an active metabolite, through a process involving phenylacetate esterases found in the human liver cytosol . The overall esterase activity is lower in humans than in rats . The metabolite is then excreted primarily in the urine .
Result of Action
The primary result of sodium phenylacetate’s action is the reduction of ammonia levels in the body . By providing an alternate pathway for ammonia removal, sodium phenylacetate helps prevent the reaccumulation of ammonia, thereby reducing the risk of hyperammonemia and associated encephalopathy .
Action Environment
The efficacy of sodium phenylacetate can be influenced by various environmental factors. For instance, conditions associated with fluid overload need to be considered, as sodium phenylacetate contains sodium, which could exacerbate fluid retention in patients with congestive heart failure or severe renal insufficiency . Additionally, the infusion site must be monitored closely during drug administration to prevent tissue infiltration and potential skin necrosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le phénylacétate de sodium peut être synthétisé par la neutralisation de l'acide phénylacétique avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide phénylacétique dans l'eau et l'ajout d'hydroxyde de sodium pour former du this compound et de l'eau. La réaction est la suivante :
C8H8O2+NaOH→C8H7NaO2+H2O
Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par l'hydrolyse du cyanure de benzyle suivie d'une neutralisation avec de l'hydroxyde de sodium. Cette méthode est préférée en raison de son efficacité et de sa rentabilité {_svg_2}.
Types de réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation pour former de l'acide phénylacétique.
Réduction : Il peut être réduit pour former du phénylacétaldéhyde.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où le groupe phényle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes et les halogénures d'alkyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Acide phénylacétique.
Réduction : Phénylacétaldéhyde.
Substitution : Divers phénylacétates substitués en fonction des réactifs utilisés
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Il est utilisé dans les études liées aux voies métaboliques et aux fonctions enzymatiques.
Médecine : Le this compound est utilisé pour traiter l'hyperammoniémie et l'encéphalopathie associée chez les patients atteints de troubles du cycle de l'urée.
5. Mécanisme d'action
Le this compound exerce ses effets en fournissant une voie alternative pour l'élimination de l'ammoniac par la formation de ses métabolites. Une mole de this compound élimine deux moles d'azote. Ce processus aide à réduire les niveaux d'ammoniac dans l'organisme, ce qui est crucial pour les patients atteints de troubles du cycle de l'urée .
Composés similaires :
Acide phénylacétique : Le composé parent du this compound, utilisé dans des applications similaires mais qui diffère par son état physique et sa solubilité.
Benzoate de sodium : Un autre composé utilisé dans le traitement de l'hyperammoniémie, mais il n'élimine qu'une mole d'azote par mole du composé.
Unicité : Le this compound est unique par sa capacité à éliminer deux moles d'azote par mole, ce qui le rend plus efficace dans le traitement de l'hyperammoniémie que le benzoate de sodium. De plus, son rôle de précurseur dans la synthèse organique et ses applications dans divers domaines mettent en évidence sa polyvalence .
Comparaison Avec Des Composés Similaires
Phenylacetic Acid: The parent compound of sodium phenylacetate, used in similar applications but differs in its physical state and solubility.
Sodium Benzoate: Another compound used in the treatment of hyperammonemia, but it removes only one mole of nitrogen per mole of the compound.
Uniqueness: Sodium phenylacetate is unique in its ability to remove two moles of nitrogen per mole, making it more efficient in treating hyperammonemia compared to sodium benzoate. Additionally, its role as a precursor in organic synthesis and its applications in various fields highlight its versatility .
Activité Biologique
Sodium phenylacetate (NaPA) is a compound with significant biological activity, particularly noted for its therapeutic potential in treating various medical conditions, including urea cycle disorders and certain cancers. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and case studies that highlight the efficacy of sodium phenylacetate.
Sodium phenylacetate is a sodium salt of phenylacetic acid, which plays a crucial role in metabolic processes. Its primary mechanism involves acting as an ammonia scavenger, facilitating the removal of excess nitrogen from the body. This property is particularly beneficial in patients with urea cycle disorders, where ammonia accumulates due to metabolic deficiencies.
Mechanisms of Action :
- Ammonia Scavenging : Sodium phenylacetate combines with amino acids to form alternative products for urinary nitrogen excretion, thereby reducing hyperammonemia levels .
- Anticancer Activity : It exhibits growth-inhibiting effects on various tumor cell lines. The compound has been shown to induce differentiation and apoptosis in malignant cells by affecting chromatin dynamics during gene transcription .
1. Treatment of Hyperammonemia
Sodium phenylacetate is primarily used in treating hyperammonemia, especially in patients with urea cycle disorders. It provides an alternative pathway for nitrogen disposal, thus helping maintain nitrogen homeostasis.
Case Study :
A 21-year-old male with pyruvate decarboxylase deficiency presented with severe hyperammonemia (447 mmol/L). Following the administration of sodium phenylacetate combined with sodium benzoate, his ammonia levels decreased significantly to 47 mmol/L within seven hours without requiring dialysis .
2. Anticancer Therapeutics
Research indicates that sodium phenylacetate can be effective against specific cancers. A Phase I clinical trial demonstrated its potential in treating high-grade gliomas and advanced prostate cancer.
Study Findings :
- Dosage and Administration : Patients received sodium phenylacetate at doses of 125 mg/kg twice daily for two weeks. This regimen was well tolerated, with some patients showing partial responses to treatment .
- Pharmacokinetics : The drug exhibited nonlinear pharmacokinetics, inducing its own clearance over time, which necessitated careful monitoring to avoid toxicity .
Pharmacokinetics and Toxicity
Sodium phenylacetate's pharmacokinetic profile reveals that it can accumulate in the body, leading to dose-limiting toxicities such as central nervous system depression. Careful dose management is essential to minimize these effects while maximizing therapeutic outcomes .
Parameter | Value |
---|---|
Dosage | 125 mg/kg (twice daily) |
Duration | 2 weeks |
Observed Toxicity | CNS depression |
Clinical Response | Partial response in glioma |
Safety and Efficacy
While sodium phenylacetate is generally well tolerated, instances of overdose have led to severe complications. A report highlighted three cases where inappropriate dosing resulted in significant adverse effects, underscoring the importance of proper dosing protocols .
Propriétés
IUPAC Name |
sodium;2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOREEUASZHZBI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103-82-2 (Parent) | |
Record name | Sodium phenylacetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059427 | |
Record name | Sodium phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline] | |
Record name | Sodium phenylacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7151 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, Insoluble in alcohol, ether and ketones | |
Record name | Sodium phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sodium phenylacetate and sodium benzoate decrease ammonia concentrations by serving as alternatives to urea for the excretion of waste nitrogen. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, and benzoate is conjugated with glycine to form hippuric acid; phenylacetylglutamine and hippuric acid subsequently are excreted in urine. Conjugation of 1 mole of phenylacetate with glutamine removes 2 moles of nitrogen, while conjugation of 1 mole of benzoate with glycine removes 1 mole of nitrogen. The nitrogen content of phenylacetylglutamine is identical to that of urea (i.e., both contain 2 moles of nitrogen). Glutamine and glycine used in these reactions are replaced by synthesis, thereby reducing the nitrogen pool and attenuating the risk of ammonia- and glutamine-induced neurotoxicity in patients with deficiencies of urea cycle enzymes. | |
Record name | Sodium phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Aqueous solution is pale yellow | |
CAS No. |
114-70-5 | |
Record name | Sodium phenylacetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium phenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N6U1781G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sodium phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium phenylacetate exert its anti-tumor effects?
A1: Sodium phenylacetate demonstrates anti-tumor activity through multiple mechanisms. Primarily, it acts as a differentiating agent, inducing tumor cells to mature and potentially lose their malignant properties. [, ] This effect has been observed in various cancer cell lines, including glioblastoma, breast cancer, and melanoma. [, , ] Additionally, sodium phenylacetate has been shown to inhibit protein prenylation, a crucial process for the function of proteins involved in cell growth and survival. [, ] Furthermore, it can induce cell cycle arrest, primarily in the G0/G1 phase, halting uncontrolled cell division. [, , ] Finally, studies have shown sodium phenylacetate can induce apoptosis in certain cancer cell lines, leading to programmed cell death. [, , ]
Q2: Does sodium phenylacetate affect the tumor microenvironment?
A2: Research suggests that sodium phenylacetate can modulate the tumor microenvironment. Studies show it can alter the expression of adhesion molecules on tumor cells, such as E-cadherin, LFA-1, and uPAR. [, ] This altered expression can affect tumor cell aggregation, adhesion to the extracellular matrix, and potentially impact invasion and metastasis. [, ] Furthermore, sodium phenylacetate can influence the secretion of growth factors by tumor cells, modifying their autocrine and paracrine signaling. [] These changes in the tumor microenvironment might contribute to the overall anti-tumor effects of sodium phenylacetate.
Q3: How does sodium phenylacetate impact the central nervous system in the context of hyperammonemia?
A3: Sodium phenylacetate serves as an ammonia scavenger, aiding in the excretion of excess ammonia from the body. [, , , ] This is particularly crucial in treating hyperammonemia, a condition where elevated ammonia levels can severely impact the central nervous system, leading to encephalopathy, seizures, and cognitive impairment. [, , ] Studies using the sparse-fur (spf) mouse model, which mimics congenital ornithine transcarbamylase deficiency, have shown that sodium phenylacetate can protect against ammonia-induced neurotoxicity. [, ]
Q4: What is the chemical structure of sodium phenylacetate?
A4: Sodium phenylacetate is the sodium salt of phenylacetic acid. While the provided research papers don't explicitly detail spectroscopic data, its structure can be deduced from its name and chemical reactions described. []
Q5: How stable is sodium phenylacetate under different conditions?
A5: One study demonstrated that sodium phenylacetate powder, prepared in a hospital pharmacy, remained stable for at least 5 months when stored under dark conditions at room temperature. [] Further research is needed to fully elucidate its stability profile under various conditions (temperature, pH, light exposure, etc.).
Q6: Does sodium phenylacetate exhibit any catalytic properties?
A6: The provided research focuses on the therapeutic applications of sodium phenylacetate, particularly as an anti-tumor and ammonia-lowering agent. [, , , ] There's no mention of its use as a catalyst in chemical reactions within these papers.
Q7: Have computational methods been employed to study sodium phenylacetate?
A7: The provided research papers primarily focus on in vitro and in vivo studies of sodium phenylacetate. [1-27] There's no mention of using computational chemistry techniques like molecular modeling, docking studies, or QSAR analysis.
Q8: How do structural modifications of sodium phenylacetate affect its activity?
A8: Research suggests that phenylbutyrate, an ester form of phenylbutyric acid and a congener of sodium phenylacetate, exhibits similar growth inhibitory activity against ovarian cancer cell lines. [] Further studies explored synthetic derivatives of phenylacetic acid with substitutions on the aromatic ring or aliphatic side chains, revealing even higher tumor inhibitory activity compared to sodium phenylacetate. [] These findings highlight the potential of SAR studies to identify more potent analogs of sodium phenylacetate.
Q9: Are there specific formulation strategies to enhance sodium phenylacetate's bioavailability or stability?
A9: One study described the preparation of sodium phenylacetate powder from phenylacetic acid, enhancing its stability for oral administration. [] This method involved neutralization with sodium carbonate and drying under reduced pressure, resulting in a stable powder with a phenylacetate content of 74%. [] Further research is needed to explore other formulation strategies for optimizing sodium phenylacetate delivery, such as nanoparticle encapsulation, liposomal formulations, or targeted delivery systems.
Q10: What is the pharmacokinetic profile of sodium phenylacetate?
A10: One study showed that sodium phenylacetate readily crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid following systemic administration in rats. [] This finding is significant, especially in the context of treating hyperammonemia, where reducing ammonia levels in the brain is crucial. [, , ] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of sodium phenylacetate in different species, including humans.
Q11: What in vitro models have been used to investigate the effects of sodium phenylacetate?
A11: Numerous in vitro studies have utilized various human cancer cell lines, including glioblastoma (CNS1, 9L), breast cancer (MCF7, MCF7ras, MDA-MB-231, MDA-MB-435), melanoma (B16), and ovarian cancer (3AO). [1, 2, 9, 12, 13, 15, 17-25] These studies employed diverse assays to assess cell proliferation, cell cycle progression, apoptosis, differentiation markers, adhesion molecule expression, and growth factor secretion. [1, 2, 9, 12, 13, 15, 17-25]
Q12: What in vivo models have been used to study sodium phenylacetate?
A12: Researchers have employed animal models, primarily rodents (rats, mice), to investigate the in vivo effects of sodium phenylacetate. [, , , , ] These studies involved implanting human tumor cells into animals to assess tumor growth inhibition, differentiation, apoptosis, and survival following sodium phenylacetate treatment. [, , , , ] Additionally, the spf mouse model has been used to study the effects of sodium phenylacetate on hyperammonemia and its associated neurological consequences. [, ]
Q13: What is the safety profile of sodium phenylacetate?
A13: One study observed that systemic administration of sodium phenylacetate in rats with brain tumors did not result in any apparent adverse effects. [] Further research, including long-term studies, is needed to fully evaluate the safety profile of sodium phenylacetate in different species, particularly humans.
Q14: What analytical methods are used to quantify sodium phenylacetate?
A14: The provided research doesn't explicitly detail the specific analytical methods used to quantify sodium phenylacetate in biological samples.
Q15: Are there any known resistance mechanisms to sodium phenylacetate in cancer cells?
A15: The provided research doesn't delve into specific resistance mechanisms to sodium phenylacetate in cancer cells. Further research is needed to explore potential mechanisms, such as drug efflux pumps, alterations in drug target proteins, or activation of alternative signaling pathways that bypass sodium phenylacetate's effects.
Q16: Has sodium phenylacetate been investigated in clinical trials for any indications?
A16: While the provided research mentions sodium phenylacetate's use in treating urea cycle disorders, further research is needed to ascertain its clinical trial status for other potential indications, such as cancer.
Q17: What are the potential alternatives or substitutes for sodium phenylacetate?
A17: The provided research highlights phenylbutyrate, a sodium phenylacetate congener, as a potential alternative with similar growth inhibitory activity against cancer cells. [] Additionally, depending on the specific application, other ammonia-lowering agents, such as sodium benzoate, arginine, or carnitine, might be considered. [, ] Further research is needed to compare the efficacy, safety, and cost-effectiveness of these alternatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.